Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate
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Overview
Description
Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate is an organic compound with a complex structure that includes a bromine atom, a tetrahydrofuran ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate typically involves a multi-step process. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of the tetrahydrofuran moiety through an etherification reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzoate and tetrahydrofuran moieties can be oxidized or reduced, leading to different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified to form different esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of the tetrahydrofuran ring.
Methyl 3-bromo-5-hydroxybenzoate: Contains a hydroxyl group instead of the tetrahydrofuran ring.
Methyl 3-bromo-5-fluorobenzoate: Features a fluorine atom in place of the tetrahydrofuran ring.
Uniqueness
Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity and binding characteristics are required.
Properties
IUPAC Name |
methyl 3-bromo-5-[(3R)-oxolan-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOZFMKGGBUPLC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O[C@@H]2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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